3-(5-Methylthiophen-3-yl)propan-1-ol
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Overview
Description
3-(5-Methylthiophen-3-yl)propan-1-ol is a chemical compound with the molecular formula C8H12OS and a molecular weight of 156.25 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-3-yl)propan-1-ol typically involves the reaction of 5-methylthiophene with propanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C). The mixture is usually heated under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(5-Methylthiophen-3-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Thiophenepropanol: Similar structure but lacks the methyl group on the thiophene ring.
5-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a propanol group.
2,5-Dimethylthiophene: Contains two methyl groups on the thiophene ring.
Uniqueness
3-(5-Methylthiophen-3-yl)propan-1-ol is unique due to the presence of both a methyl group on the thiophene ring and a propanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12OS |
---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
3-(5-methylthiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H12OS/c1-7-5-8(6-10-7)3-2-4-9/h5-6,9H,2-4H2,1H3 |
InChI Key |
PCSACDMDUDEWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CCCO |
Origin of Product |
United States |
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